molecular formula C12H18F3N3O2S B2841884 3-(1-methyl-1H-pyrazol-3-yl)-1-(3,3,3-trifluoropropanesulfonyl)piperidine CAS No. 2201434-50-4

3-(1-methyl-1H-pyrazol-3-yl)-1-(3,3,3-trifluoropropanesulfonyl)piperidine

Cat. No.: B2841884
CAS No.: 2201434-50-4
M. Wt: 325.35
InChI Key: QUFASSPIUSGSNT-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-3-yl)-1-(3,3,3-trifluoropropanesulfonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-(3,3,3-trifluoropropanesulfonyl)piperidine typically involves multi-step organic reactions. The starting materials may include 1-methyl-1H-pyrazole, piperidine, and 3,3,3-trifluoropropyl sulfonyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and ensuring proper handling of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-3-yl)-1-(3,3,3-trifluoropropanesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-(3,3,3-trifluoropropanesulfonyl)piperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-pyrazol-3-yl)piperidine: Lacks the trifluoropropyl sulfonyl group.

    1-((3,3,3-trifluoropropyl)sulfonyl)piperidine: Lacks the pyrazolyl group.

    3-(1-methyl-1H-pyrazol-3-yl)-1-piperidinecarboxylate: Contains a carboxylate group instead of the sulfonyl group.

Uniqueness

The presence of both the pyrazolyl and trifluoropropyl sulfonyl groups in 3-(1-methyl-1H-pyrazol-3-yl)-1-(3,3,3-trifluoropropanesulfonyl)piperidine makes it unique. These functional groups contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)-1-(3,3,3-trifluoropropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N3O2S/c1-17-7-4-11(16-17)10-3-2-6-18(9-10)21(19,20)8-5-12(13,14)15/h4,7,10H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFASSPIUSGSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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